molecular formula C17H35NO2 B150445 Esfingosina C17 CAS No. 6918-48-5

Esfingosina C17

Número de catálogo: B150445
Número CAS: 6918-48-5
Peso molecular: 285.5 g/mol
Clave InChI: RBEJCQPPFCKTRZ-LHMZYYNSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

Química:

Biología:

Medicina:

Industria:

Análisis Bioquímico

Biochemical Properties

C17 Sphingosine interacts with various enzymes, proteins, and other biomolecules. It is quickly phosphorylated into sphingosine 1-phosphate (S1P) driven by sphingosine kinases . This structural variation makes C17 Sphingosine a valuable tool in research, particularly in studies designed to explore sphingosine’s role in cellular signaling mechanisms .

Cellular Effects

C17 Sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it was found that sphingosine was quickly phosphorylated into S1P, which demonstrated distinct metabolic patterns compared to globally-released sphingosine .

Molecular Mechanism

C17 Sphingosine exerts its effects at the molecular level through various mechanisms. Both the iso-branch and the 1-hydroxyl group are essential to form functional nematode sphingolipids, which are needed to maintain intestinal function .

Temporal Effects in Laboratory Settings

In time-course studies, the mitochondria-specific uncaged sphingosine demonstrated distinct metabolic patterns compared to globally-released sphingosine . This indicates that the effects of C17 Sphingosine can change over time in laboratory settings.

Metabolic Pathways

C17 Sphingosine is involved in several metabolic pathways. It is quickly phosphorylated into S1P driven by sphingosine kinases . This indicates that C17 Sphingosine interacts with enzymes such as sphingosine kinases in its metabolic pathway.

Subcellular Localization

C17 Sphingosine has been found to accumulate in specific subcellular locations. For instance, it was found to accumulate in late endosomes and lysosomes of cells derived from Niemann-Pick disease type C (NPC) patients . The subcellular localization of C17 Sphingosine can affect its activity or function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La esfingosina (d17:1) se puede sintetizar a través de varios métodos. Un enfoque común implica la reducción de un precursor correspondiente de esfingolípido. La ruta sintética generalmente incluye los siguientes pasos:

    Hidrólisis: de esfingomielina para producir ceramida.

    Reducción: de ceramida para producir esfinganina.

    Oxidación: de esfinganina para formar esfingosina (d17:1).

Métodos de producción industrial: La producción industrial de esfingosina (d17:1) a menudo implica la extracción y purificación de fuentes naturales, como tejidos animales. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones:

    Oxidación: La esfingosina (d17:1) puede sufrir oxidación para formar esfingosina-1-fosfato.

    Fosforilación: Puede ser fosforilada por las quinasas de esfingosina para producir esfingosina-1-fosfato.

    Acilación: La esfingosina (d17:1) puede reaccionar con ácidos grasos para formar ceramidas.

Reactivos y condiciones comunes:

    Oxidación: Por lo general, involucra agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular.

    Fosforilación: Requiere quinasas de esfingosina y ATP.

    Acilación: Implica ácidos grasos y sintetaza de acil-CoA.

Productos principales:

Comparación Con Compuestos Similares

Compuestos similares:

Singularidad: La esfingosina (d17:1) es única debido a su cadena de 17 carbonos, lo que la hace menos común pero aún significativa en los procesos biológicos. Es particularmente útil como estándar interno en métodos analíticos debido a sus propiedades distintas .

Actividad Biológica

C17 sphingosine, a long-chain sphingoid base, is a significant metabolite in sphingolipid metabolism. This compound plays a crucial role in various biological processes, including cell signaling, apoptosis, and inflammation. The following sections delve into its biological activity, mechanisms of action, and implications in health and disease.

Overview of Sphingolipid Metabolism

Sphingolipids are essential components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. C17 sphingosine is synthesized from ceramide through deacylation and can be phosphorylated to form sphingosine-1-phosphate (S1P), a bioactive lipid that influences numerous cellular functions.

  • Sphingosine Kinase Activity :
    • C17 sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P. This phosphorylation is critical for various cellular responses, including proliferation and survival. Research indicates that high levels of S1P can promote cell survival by inhibiting apoptosis through the activation of specific receptors (S1P receptors) on target cells .
  • Regulation of Apoptosis :
    • The balance between sphingosine and ceramide levels is vital for determining cell fate. Increased sphingosine levels can lead to enhanced S1P production, promoting cell survival, while elevated ceramide levels are associated with pro-apoptotic signals. This "sphingolipid rheostat" is particularly relevant in cancer biology, where alterations in sphingolipid metabolism can influence tumor growth and response to therapies .
  • Inflammatory Responses :
    • C17 sphingosine has been implicated in modulating inflammatory responses. For instance, it can influence immune cell trafficking and activation through its conversion to S1P, which acts as a potent chemoattractant for lymphocytes . In conditions like cystic fibrosis, targeting sphingolipid metabolism has shown promise in reducing inflammation and improving immune responses .

Case Study 1: Niemann-Pick Disease Type C

In a study involving Niemann-Pick type C (NPC) mutant fibroblasts, treatment with a sphingosine kinase activator (SK1-A) resulted in reduced levels of C17 sphingosine and increased production of C17-S1P. This intervention corrected the phosphorylation defect observed in these cells, demonstrating the potential therapeutic benefits of modulating sphingolipid metabolism in genetic disorders .

Case Study 2: Cancer Biology

Research has shown that inhibiting sphingosine kinase activity can enhance the sensitivity of cancer cells to pro-apoptotic stimuli. Inhibition leads to decreased S1P levels and increased ceramide accumulation, promoting apoptosis in tumor cells. This suggests that targeting the sphingolipid pathway could be a viable strategy for cancer therapy .

Data Table: Biological Activities of C17 Sphingosine

Biological Activity Mechanism Implications
Cell SurvivalConversion to S1P via SphKTumor growth promotion; resistance to apoptosis
Immune ModulationActs as a chemoattractant for lymphocytesPotential therapeutic target in inflammatory diseases
Apoptosis RegulationBalance between ceramide and sphingosine levelsImplications for cancer therapy
Inflammation ReductionModulates immune responses through S1P signalingTherapeutic potential in cystic fibrosis

Propiedades

IUPAC Name

(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEJCQPPFCKTRZ-LHMZYYNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025448
Record name C17 Sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6918-48-5
Record name C17 Sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C17 Sphingosine
Reactant of Route 2
C17 Sphingosine
Reactant of Route 3
C17 Sphingosine
Reactant of Route 4
C17 Sphingosine
Reactant of Route 5
C17 Sphingosine
Reactant of Route 6
C17 Sphingosine
Customer
Q & A

Q1: How does C17 Sphingosine interact with its target and what are the downstream effects?

A: C17 Sphingosine, often used as an analog of naturally occurring sphingosine, can directly impact the sphingolipid rheostat, a critical balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramides and sphingosines. [, ] By increasing cellular levels of sphingosine and its derivatives, C17 Sphingosine can tip this balance towards apoptosis, particularly in cancer cells. [, ] This shift is often accompanied by altered cholesterol homeostasis, impacting its synthesis, uptake, and efflux, further contributing to cell death. [] Additionally, C17 Sphingosine, in conjunction with SPHK1 inhibitors, has been shown to impact signaling pathways by decreasing growth-promoting MAPK signaling and increasing enzymes indicative of mitochondria-driven apoptosis. []

Q2: What is the structural characterization of C17 Sphingosine?

A2: C17 Sphingosine, a synthetic analog of the naturally occurring C18 Sphingosine, serves as an important tool in sphingolipid research.

    Q3: Can you explain the use of C17 Sphingosine as an internal standard in sphingolipid analysis?

    A: Due to its structural similarity to naturally occurring sphingolipids but absence in biological samples, C17 Sphingosine serves as an excellent internal standard in analytical techniques like mass spectrometry. [, ] Its addition to samples prior to extraction and analysis allows researchers to accurately quantify other sphingolipids by accounting for variations during sample preparation and analysis.

    Q4: What can you tell us about the stability and formulation of C17 Sphingosine?

    A: While the provided abstracts don't delve into specific stability data for C17 Sphingosine, researchers often store sphingolipids, including their analogs, at -80°C to ensure long-term stability. [] Formulation strategies, though not explicitly mentioned, likely involve dissolving C17 Sphingosine in organic solvents compatible with cell culture or animal models for in vitro and in vivo studies.

    Q5: What is the research on C17 Sphingosine's in vitro and in vivo efficacy?

    A: Research demonstrates the efficacy of C17 Sphingosine primarily in vitro, particularly in the context of cancer research. When combined with an SPHK1 inhibitor, C17 Sphingosine effectively inhibits the growth of IDH1 mutant glioma cells. [, ] This effect is attributed to the disruption of the sphingolipid rheostat, leading to an increase in pro-apoptotic molecules and a decrease in pro-survival signals. [, ] Further investigation is needed to determine the efficacy of C17 Sphingosine in in vivo models and potential clinical applications.

    Q6: Are there any known resistance mechanisms to C17 Sphingosine?

    A: While the provided abstracts don't explicitly discuss resistance mechanisms specific to C17 Sphingosine, research suggests that IDH1 mutant gliomas with silenced SPHK2 are highly dependent on SPHK1 for S1P production, making them particularly sensitive to C17 Sphingosine combined with SPHK1 inhibitors. [] Further research is necessary to fully elucidate any potential resistance mechanisms that may arise with C17 Sphingosine treatment.

    Q7: What analytical methods are used to characterize and quantify C17 Sphingosine?

    A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a prominent method for analyzing sphingolipids, including C17 Sphingosine when utilized as an internal standard. [, , ] This approach enables the separation, identification, and quantification of various sphingolipid species from complex biological samples.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.